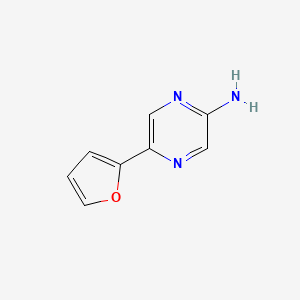

5-Furan-2-yl-pyrazin-2-ylamine

描述

Structure

3D Structure

属性

分子式 |

C8H7N3O |

|---|---|

分子量 |

161.16 g/mol |

IUPAC 名称 |

5-(furan-2-yl)pyrazin-2-amine |

InChI |

InChI=1S/C8H7N3O/c9-8-5-10-6(4-11-8)7-2-1-3-12-7/h1-5H,(H2,9,11) |

InChI 键 |

ZAGVFBNMEVMTJU-UHFFFAOYSA-N |

规范 SMILES |

C1=COC(=C1)C2=CN=C(C=N2)N |

产品来源 |

United States |

Ii. Synthetic Methodologies for 5 Furan 2 Yl Pyrazin 2 Ylamine and Its Analogues

General Synthetic Strategies for Furan-Substituted Pyrazines

The assembly of furan-substituted pyrazines generally involves a two-pronged approach: constructing the central pyrazine (B50134) ring and then attaching the furan (B31954) group, or incorporating the furan substituent during the pyrazine ring formation.

The synthesis of the pyrazine ring is a cornerstone of this process. A common and effective method involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. This reaction, followed by oxidation, leads to the formation of the aromatic pyrazine ring. For the synthesis of aminopyrazines, precursors such as α-aminonitriles can be utilized. For instance, the self-condensation of α-aminonitriles can lead to the formation of aminopyrazines. Another approach involves the reaction of α-iminodiacetonitriles with hydrogen halides, which can also yield the desired pyrazine core.

A key precursor for the synthesis of 5-furan-2-yl-pyrazin-2-ylamine is 2-amino-5-halopyrazine. The synthesis of 2-amino-5-bromopyrazine (B17997), for example, can be achieved by the direct bromination of 2-aminopyrazine (B29847). Reagents such as N-bromosuccinimide (NBS) in a suitable solvent like acetone (B3395972) can be employed for this purpose. Careful control of reaction conditions is crucial to prevent the formation of di-brominated byproducts.

Once the 2-amino-5-halopyrazine scaffold is in place, the furan ring is typically introduced via a palladium-catalyzed cross-coupling reaction. This class of reactions is highly efficient for forming carbon-carbon bonds between aromatic systems.

The Suzuki-Miyaura coupling is a widely used method for this transformation. This reaction involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would entail the reaction of 2-amino-5-bromopyrazine with furan-2-boronic acid. The choice of palladium catalyst, ligand, and base is critical for achieving a high yield. Modern catalyst systems, often employing bulky biarylphosphine ligands, have been developed to improve the efficiency of coupling with heteroaryl boronic acids, which can be prone to decomposition. A new palladium precatalyst has been shown to be effective for the Suzuki-Miyaura coupling of unstable 2-heteroaryl boronic acids at room temperature or 40 °C, which could be particularly advantageous for this synthesis. nih.gov

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of 2-Amino-5-bromopyrazine with Furan-2-boronic acid

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| 1 | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Water | 100 |

| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/Water | 100 |

| 3 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | THF/Water | 80 |

This table presents hypothetical yet plausible conditions based on literature for similar Suzuki-Miyaura cross-coupling reactions.

Another powerful method for the introduction of the furan moiety is the Stille cross-coupling reaction. This reaction utilizes an organotin reagent, such as 2-(tributylstannyl)furan, which is coupled with the 2-amino-5-halopyrazine. biosynth.comsigmaaldrich.com The Stille coupling is often tolerant of a wide variety of functional groups and can be a valuable alternative to the Suzuki coupling. The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. In some cases, the addition of a copper(I) co-catalyst can enhance the reaction rate and yield. researchgate.net

Coupling Reactions for Furan Moiety Introduction

Synthesis of Structural Analogues and Derivatives of this compound

The synthetic methodologies described above are also amenable to the preparation of a wide range of structural analogues and derivatives of the title compound. These modifications can be made to either the pyrazine ring or the furan moiety, allowing for the exploration of structure-activity relationships in various applications.

Substituents can be introduced onto the pyrazine ring at various stages of the synthesis. For example, starting with a substituted 2-aminopyrazine allows for the preparation of analogues with different groups on the pyrazine core. The amino group itself can also be a site for modification. For instance, N-alkylation or N-arylation can be performed to generate secondary or tertiary amine derivatives. Furthermore, the amino group can be converted to other functionalities, such as amides or sulfonamides, through reactions with acyl chlorides or sulfonyl chlorides, respectively. These modifications can significantly alter the electronic and steric properties of the molecule.

Substitutions on the Furan Ring

The furan ring in this compound is susceptible to electrophilic aromatic substitution, a common method for functionalizing this heterocycle. Due to the electronic nature of the furan ring, these substitutions are anticipated to occur preferentially at the vacant C5 position of the furan moiety.

Electrophilic Nitration: The introduction of a nitro group onto the furan ring is a key modification. Typically, this is achieved using mild nitrating agents to avoid degradation of the furan ring. A common reagent for this transformation is acetyl nitrate (B79036), generated in situ from nitric acid and acetic anhydride (B1165640). researchgate.netnih.gov For instance, the nitration of furfural, a related furan derivative, with acetyl nitrate successfully yields 5-nitrofurfural. nih.gov This suggests a viable pathway for the synthesis of 5-(5-nitrofuran-2-yl)pyrazin-2-ylamine. The reaction is generally performed at low temperatures to control selectivity and yield.

Electrophilic Formylation: The Vilsmeier-Haack reaction is a standard method for introducing a formyl group onto electron-rich aromatic rings like furan. researchgate.net This reaction employs phosphoryl chloride (POCl₃) and a substituted formamide, such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, which then acts as the electrophile. researchgate.netresearchgate.net Applying this to a 2-substituted furan would be expected to yield the 5-formyl derivative. researchgate.net

Electrophilic Acylation: Friedel-Crafts acylation can be used to introduce acyl groups onto the furan ring. This reaction typically involves an acid chloride or anhydride and a Lewis acid catalyst. However, due to the sensitivity of the furan ring, milder conditions are often necessary. The acylation of 2-methylfuran, for example, has been studied in detail, providing pathways to various alkyl furan ketones. osti.gov

Table 1: Representative Electrophilic Substitution Reactions on Furan Rings This table presents data from analogous furan compounds to illustrate typical reaction conditions and outcomes.

| Reaction | Substrate | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Nitration | Furfural | HNO₃, Acetic Anhydride | 5-Nitrofurfural | ~75% (HPLC Yield) | nih.gov |

| Formylation | Furan | POCl₃, DMF | Furan-2-carbaldehyde | Near Quantitative | researchgate.net |

| Acylation | 2-Methylfuran | n-Octanoic Anhydride, Al-MCM-41 | 2-Octanoyl-5-methylfuran | - | osti.gov |

Amine Group Derivatization

The primary amine group on the pyrazine ring is a versatile handle for further functionalization through various reactions, including acylation, alkylation, and sulfonylation. These modifications can significantly alter the physicochemical properties of the parent compound.

Acylation: The amine group can be readily acylated to form amides. This is often achieved by reacting the aminopyrazine with an acid chloride or carboxylic acid in the presence of a coupling agent. For example, a close analogue, pyrazin-2-amine, has been successfully condensed with 5-bromothiophene-2-carboxylic acid using titanium tetrachloride (TiCl₄) as a mediator to produce the corresponding N-(pyrazin-2-yl)thiophene-2-carboxamide in good yield. mdpi.com Similarly, 5-amino-pyrazoles can be acylated with acetic anhydride or benzoyl chloride. scirp.org

Alkylation: N-alkylation of the amino group introduces alkyl substituents. This can be accomplished through various methods, including reductive amination or by reaction with alkyl halides. A two-step process involving acylation followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄) can also yield N-alkylated products, as demonstrated in the synthesis of 5-alkylamino pyrazoles. scirp.org

Sulfonylation: The reaction of the aminopyrazine with a sulfonyl chloride in the presence of a base yields the corresponding sulfonamide. While direct sulfonylation on this compound is not widely documented, the synthesis of furyl sulfonamides has been achieved through the reaction of furan with in situ generated N-tosyl imines, indicating the compatibility of the furan ring with sulfonamide-forming reaction conditions. researchgate.net

Table 2: Examples of Amine Group Derivatization on Related Heterocycles

| Derivatization | Substrate | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acylation | Pyrazin-2-amine | 5-Bromothiophene-2-carboxylic acid, TiCl₄, Pyridine | 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | 75% | mdpi.com |

| Acylation | 5-Amino-3-methyl-pyrazole | Acetic Anhydride | 5-Acetylamino-3-methyl-pyrazole | - | scirp.org |

| Alkylation (via reduction of amide) | 5-Acylamino pyrazole (B372694) | LiAlH₄ | 5-Alkylamino pyrazole | - | scirp.org |

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. The synthesis of this compound and its analogues is increasingly benefiting from green chemistry principles, such as the use of solvent-free conditions, alternative energy sources like microwaves, and efficient catalytic systems.

Solvent-Free Reaction Conditions

Performing reactions without a solvent minimizes waste, reduces environmental impact, and can sometimes lead to improved reaction rates and yields. For the synthesis of related heterocyclic structures, solvent-free conditions have been successfully implemented, often in conjunction with microwave irradiation. For instance, high yields of pyrazolo[3,4-b]pyridines have been obtained under solvent-free microwave conditions. beilstein-journals.org The synthesis of pyrazoles and pyridazinones has also been achieved in high yields by simply grinding solid reactants together without any solvent.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and cleaner reaction profiles. nih.gov This technology has been widely applied to the synthesis of various nitrogen-containing heterocycles.

The synthesis of pyrazole and pyrazolopyridine derivatives, which are structurally related to the target compound, has been shown to be highly efficient under microwave heating. beilstein-journals.orgmdpi.com For example, the cyclization of chalcones with hydrazines to form pyrazolines can be completed in minutes with quantitative yields under microwave irradiation, compared to much longer periods with conventional heating. nih.gov Similarly, the multi-component synthesis of pyrazolo[3,4-b]pyridine derivatives under microwave irradiation resulted in shorter reaction times and higher yields compared to conventional methods. beilstein-journals.org These examples highlight the potential of microwave-assisted synthesis for the efficient production of this compound and its derivatives.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Heterocycles

| Reaction Type | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Pyrazoline Synthesis | Hours | 2-12 minutes | nih.gov |

| Pyrazolo[3,4-b]pyridine Synthesis | Longer reaction times, lower yields | Shorter reaction times, higher yields | beilstein-journals.org |

| 5-Amino-1-arylpyrazole Synthesis | - | 15-20 minutes (84-94% yield) | mdpi.com |

Catalytic Methodologies

The use of catalysts is a cornerstone of green chemistry, enabling reactions to proceed with high efficiency and selectivity under milder conditions. Transition metal catalysis, particularly with palladium and copper, is instrumental in the synthesis of complex heterocyclic molecules.

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are highly effective for forming carbon-carbon bonds. Reactions like the Suzuki and Hiyama couplings are used to link aryl or heteroaryl groups. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was accomplished via a Suzuki cross-coupling reaction between a bromo-substituted precursor and various aryl boronic acids, using a palladium catalyst. mdpi.com This strategy is directly applicable to the synthesis of this compound by coupling a halogenated pyrazin-2-amine with a furan-boronic acid or vice-versa. Ligand-free palladium-catalyzed reactions under microwave irradiation have also been developed for the synthesis of complex imidazo[1,2-a]pyridine (B132010) derivatives. nih.gov

Copper-Catalyzed Cross-Coupling: Copper catalysts are often used for the formation of carbon-nitrogen bonds, such as in the Ullmann condensation. Copper-catalyzed amination of 2-amino-5-halopyridines provides an efficient route to 2,5-disubstituted aminopyridines. scispace.com This methodology offers an alternative to palladium-based systems and often utilizes less expensive and more readily available ligands and catalysts. scispace.com These catalytic systems are crucial for constructing the core 5-aryl-pyrazin-2-amine scaffold in an atom-economical and efficient manner.

Iii. Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Specific ¹H NMR and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 5-Furan-2-yl-pyrazin-2-ylamine, are not available in published research. This information is crucial for the definitive assignment of proton and carbon environments within the molecule and for confirming its precise chemical structure.

Infrared (IR) Spectroscopy for Functional Group Analysis

Detailed experimental IR spectroscopy data, which would identify characteristic absorption bands for the functional groups present in this compound (such as N-H stretches for the amine, C=N stretches for the pyrazine (B50134) ring, and C-O-C stretches for the furan (B31954) ring), has not been reported.

Mass Spectrometry (MS) for Molecular Weight Determination

Published mass spectrometry data, including the determination of the molecular ion peak (M+) and analysis of fragmentation patterns for this compound, is not available. This analysis is essential for confirming the compound's molecular weight and providing insights into its structural components.

X-ray Crystallography for Solid-State Structural Analysis

There are no published X-ray crystallography studies for this compound. Consequently, critical information regarding its crystal system, space group, unit cell dimensions, and intramolecular bond lengths and angles in the solid state remains undetermined.

Iv. Theoretical and Computational Investigations of 5 Furan 2 Yl Pyrazin 2 Ylamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to model the electronic structure and geometry of molecules with high accuracy.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov Studies on furan (B31954) and pyrazine-containing compounds utilize DFT to determine their most stable three-dimensional conformations (molecular geometry) and to map their electronic properties. nih.govmdpi.com

For 5-Furan-2-yl-pyrazin-2-ylamine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d) or higher, can optimize the molecular geometry to find the lowest energy structure. nih.gov These calculations provide precise data on bond lengths, bond angles, and dihedral angles between the furan and pyrazine (B50134) rings. The optimized geometry often reveals a nearly planar conformation, which is a common feature for conjugated systems incorporating furan and pyrazole (B372694) moieties. nih.gov

Electronic structure analysis through DFT provides insights into the distribution of electron density across the molecule. mdpi.com A key output is the Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the molecule's surface. nih.gov In MEP maps, red areas indicate regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue areas represent positive potential (electron-poor), susceptible to nucleophilic attack. ustc.edu.cn For a molecule like this compound, negative potential is typically localized around the nitrogen atoms of the pyrazine ring and the oxygen atom of the furan ring, identifying them as key sites for interactions like hydrogen bonding. ustc.edu.cn

Table 1: Representative DFT-Calculated Geometrical Parameters Note: The following data is illustrative for a furan-pyrazole system, as specific experimental data for this compound is not available. Parameters are calculated at the B3LYP/6-31G(d) level.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-C (Pyrazine Ring) | ~1.39 Å |

| C-N (Pyrazine Ring) | ~1.33 Å |

| C-C (Furan Ring) | ~1.37 - 1.43 Å |

| C-O (Furan Ring) | ~1.36 Å |

| C-C (Inter-ring) | ~1.46 Å |

| Bond Angles (°) ** | |

| C-N-C (Pyrazine) | ~116° |

| N-C-C (Pyrazine) | ~123° |

| C-O-C (Furan) | ~106° |

| O-C-C (Furan) | ~111° |

| Dihedral Angle (°) ** | |

| Furan-Pyrazine | ~5° - 15° |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. wikipedia.orgyoutube.com The HOMO, acting as an electron donor, is related to the molecule's nucleophilicity, while the LUMO, an electron acceptor, relates to its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for molecular stability. malayajournal.org A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive. malayajournal.org For furan- and pyrazine-containing aromatic systems, the HOMO is typically distributed over the electron-rich regions, while the LUMO is localized on electron-deficient areas. nih.govustc.edu.cn FMO analysis helps to predict how the molecule will interact with other reagents and its potential role in chemical reactions. wikipedia.org

Table 2: Illustrative Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Description |

| HOMO | -5.28 eV | Indicates electron-donating capability |

| LUMO | -1.27 eV | Indicates electron-accepting capability |

| Energy Gap (ΔE) | 4.01 eV | Suggests good molecular stability |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, charge delocalization, and hyperconjugative effects within a molecule. rsc.org It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their strength. rsc.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For compounds like this compound, MD simulations can provide insights into their conformational flexibility and their interactions with biological targets, such as proteins or nucleic acids. researchgate.net

In the context of drug discovery, MD simulations are often used to assess the stability of a ligand-receptor complex predicted by molecular docking. griffith.edu.au By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe how the compound binds and whether the key interactions are maintained over a period of nanoseconds. researchgate.net This analysis helps to validate docking results and provides a more dynamic picture of the binding event, which is crucial for evaluating a compound's potential as a therapeutic agent. researchgate.net

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Drug-Likeness Assessment

In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a compound. johnshopkins.edu These predictions are vital in the early stages of drug discovery to filter out candidates that are likely to fail due to poor ADME profiles. nih.govjapsonline.com Various software and web-based tools are available to predict properties like gastrointestinal absorption, blood-brain barrier penetration, metabolic stability, and potential toxicity. researchgate.net

Drug-likeness assessment evaluates whether a compound possesses features that would make it a likely orally active drug in humans. tiu.edu.iq This evaluation is often based on rules derived from the analysis of successful oral drugs.

Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness of a chemical compound and its potential for oral bioavailability. wikipedia.orgtaylorandfrancis.com The rule, formulated by Christopher A. Lipinski, states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: tiu.edu.iqresearchgate.net

No more than 5 hydrogen bond donors (total number of nitrogen-hydrogen and oxygen-hydrogen bonds).

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).

A molecular mass less than 500 daltons.

An octanol-water partition coefficient (log P) that does not exceed 5.

Compounds that comply with these rules tend to have a higher probability of being orally active. wikipedia.orgresearchgate.net For this compound, these parameters can be calculated to assess its drug-likeness.

Table 3: Lipinski's Rule of Five Analysis for this compound

| Property | Value | Rule | Compliance |

| Molecular Weight | 175.18 g/mol | < 500 Da | Yes |

| Hydrogen Bond Donors | 1 (from -NH₂) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 (3 N atoms, 1 O atom) | ≤ 10 | Yes |

| Log P (calculated) | ~1.8 - 2.2 | ≤ 5 | Yes |

| Violations | 0 | Compliant |

The analysis indicates that this compound fully complies with Lipinski's Rule of Five, suggesting it has favorable physicochemical properties for development as an orally administered drug.

Pan-Assay Interference Compounds (PAINS) Filtering

Pan-Assay Interference Compounds (PAINS) are molecules that often appear as "hits" in high-throughput screening (HTS) assays but are, in fact, false positives. They interfere with assay results through various mechanisms unrelated to specific target binding, such as chemical reactivity, aggregation, or interference with assay detection technologies. To avoid costly and time-consuming follow-up on misleading results, computational filters are widely used to flag potential PAINS based on specific substructural motifs.

The structure of this compound, containing linked heteroaromatic systems (furan and pyrazine) with an amino substituent, warrants evaluation against known PAINS alerts. Substructure filters are designed to identify promiscuous compounds that tend to be frequent hitters in biochemical screens. While some heterocyclic compounds, such as certain quinone or catechol derivatives, are known PAINS motifs, the specific combination of a furan ring linked to an aminopyrazine core is not among the most commonly flagged PAINS substructures.

It is crucial to note that PAINS filters are a valuable but not infallible tool. The absence of a PAINS alert for a compound does not guarantee its non-interference, and conversely, the presence of an alert does not definitively mean the compound is a false positive. Some alerts, particularly for moieties found in natural products, can be considered "phantom PAINS." Therefore, while computational filtering is a critical first step, experimental validation is essential to confirm any screening hits. For this compound, a detailed analysis using standard PAINS substructure filters would be a necessary step in any drug discovery campaign to assess its potential for assay interference.

Solvatochromic Analysis of Electronic Transitions

Solvatochromism is the phenomenon where the color of a solution changes as the solvent is varied. This change is due to the differential solvation of the molecule's ground and excited electronic states, which alters the energy gap between them. A molecule's absorption spectrum, particularly the wavelength of maximum absorbance (λmax), can shift depending on solvent properties like polarity, polarizability, and hydrogen bonding capacity.

Positive Solvatochromism (Bathochromic or Red Shift): Occurs when the excited state is more polar than the ground state. Polar solvents stabilize the excited state more than the ground state, decreasing the energy gap and shifting λmax to a longer wavelength.

Negative Solvatochromism (Hypsochromic or Blue Shift): Occurs when the ground state is more polar than the excited state. Polar solvents will preferentially stabilize the ground state, increasing the energy gap and shifting λmax to a shorter wavelength.

For a donor-acceptor molecule like this compound, where the amino group acts as an electron donor and the pyrazine ring as an electron acceptor, electronic transitions often involve intramolecular charge transfer (ICT). Such ICT transitions are typically sensitive to the solvent environment. It is expected that an increase in solvent polarity would lead to a bathochromic shift (positive solvatochromism) for its ICT absorption band.

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), can model this behavior. By calculating the electronic absorption spectra in different solvent models (e.g., using a Polarizable Continuum Model, PCM), the solvatochromic shifts can be predicted. These calculations provide insights into the nature of the electronic transitions and the change in dipole moment between the ground and excited states. For instance, a larger dipole moment in the excited state compared to the ground state would computationally confirm the potential for positive solvatochromism. Experimental verification would involve measuring the UV-Vis absorption spectra of this compound in a series of solvents with varying polarity.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including data storage and optical communication. hilarispublisher.com Organic molecules with extended π-conjugation and donor-acceptor functionalities, like this compound, are promising candidates for NLO materials. hilarispublisher.com Their NLO response is governed by their molecular polarizability (α) and hyperpolarizability (β). hilarispublisher.com

Computational DFT calculations are a standard tool for predicting the NLO properties of novel compounds. rsc.orgupce.cz Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is particularly important; a smaller gap generally correlates with higher polarizability and a larger NLO response. upce.cz

The NLO properties are quantified by the first-order hyperpolarizability (β₀ or β_total). A high β value indicates a strong NLO response. For this compound, the electron-donating amino group and the electron-accepting pyrazine ring, connected by the π-conjugated furan bridge, create an intramolecular charge transfer system conducive to significant NLO effects. Theoretical calculations would involve optimizing the molecular geometry and then computing the electronic properties, including the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

Below is a hypothetical table of computationally predicted NLO properties for this compound, based on typical values for similar heterocyclic systems found in the literature. These values would be calculated using DFT methods, for example, at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Predicted Value | Unit |

| EHOMO | -5.8 | eV |

| ELUMO | -1.5 | eV |

| Energy Gap (ΔE) | 4.3 | eV |

| Dipole Moment (μ) | 3.5 | Debye |

| Polarizability (α) | 25 x 10-24 | esu |

| First Hyperpolarizability (β₀) | 15 x 10-30 | esu |

This table is illustrative and contains hypothetical data based on computational studies of similar furan and pyrazine derivatives. Actual values would require specific DFT calculations for this compound.

The predicted hyperpolarizability value would then be compared with known NLO materials, such as urea (B33335) (a standard reference), to evaluate its potential for practical applications.

V. Exploration of Biological Activities and Mechanisms of Action in Vitro and in Silico Studies

Antimicrobial Activity Studies

No published studies were found that specifically investigate the antimicrobial activity of 5-Furan-2-yl-pyrazin-2-ylamine. While research exists on other furan (B31954) and pyrazine (B50134) derivatives demonstrating antimicrobial effects, this data cannot be attributed to the subject compound.

Antibacterial Efficacy Against Specific Pathogens (e.g., XDR-S. Typhi)

There is no available data on the antibacterial efficacy of this compound against any bacterial pathogens, including extensively drug-resistant Salmonella Typhi (XDR-S. Typhi). The rising threat of XDR pathogens necessitates the search for new antibacterial agents, but this specific compound has not been reported in such investigations.

Antifungal Efficacy

No studies detailing the evaluation of this compound for antifungal activity against any fungal species were identified. Research into novel antifungal agents is ongoing, with various heterocyclic compounds being explored, but data for this specific molecule is absent.

Mechanistic Insights from Molecular Docking with Microbial Targets (e.g., DNA Gyrase, Penicillin Binding Protein)

A search for in silico studies yielded no results for molecular docking simulations of this compound with common microbial targets such as DNA gyrase or penicillin-binding proteins. While molecular docking is a common method to predict the binding affinity and interaction of potential antimicrobial compounds with their targets, this analysis has not been published for the subject compound.

Enzyme Inhibition Studies

No specific research was found on the enzyme inhibitory activities of this compound.

Alkaline Phosphatase Inhibition Activity

There are no published reports on the in vitro testing of this compound as an inhibitor of alkaline phosphatase. Although various heterocyclic compounds have been investigated as potential alkaline phosphatase inhibitors, this specific molecule is not among them.

Kinase Inhibition Potential

The potential for this compound to act as a kinase inhibitor has not been reported in the scientific literature. The pyrazine ring is a known scaffold in several approved kinase inhibitors, and furan-containing molecules have also been studied for this activity. However, no specific data on the kinase inhibition profile of this compound is available.

Receptor Interaction and Modulation

The adenosine (B11128) A2A receptor (A2AAR) has been a significant target for drug discovery, particularly for neurological disorders and as a target for cancer immunotherapy. nih.gov The furanyl group, a key feature of this compound, is recognized as being essential for high-affinity binding to the A2AAR. nih.gov This structural motif is present in numerous potent A2AAR antagonists. nih.gov

Derivatives built upon similar scaffolds have demonstrated significant A2AAR antagonist activity. For instance, novel compounds with a 4-(furan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine core structure have been designed and shown to act as dual-acting agents targeting the A2AAR. nih.gov In one study, a synthesized compound from this class, 11o , exhibited high binding affinity and full antagonism at the human A2A receptor with an IC50 value of 136 nM. nih.gov Another series of derivatives based on a benzo nih.govacs.orgimidazo[1,2-a]pyrazin-1-amine scaffold also yielded potent A2AAR antagonists. acs.org The most potent of these, compound 12o·2HCl , showed an exceptionally high affinity for the A2AAR with a Ki value of 0.08 nM. acs.org These findings underscore the importance of the pyrazine and furan moieties in designing effective A2AAR antagonists.

Table 1: Adenosine A2A Receptor Antagonist Activity of Related Compounds

| Compound | Core Scaffold | Activity Type | Ki (nM) | IC50 (nM) |

|---|---|---|---|---|

| 11o nih.gov | 1H-pyrazolo[3,4-d]pyrimidin-6-amine | Antagonist | 13.3 | 136 |

| 12o·2HCl acs.org | Benzo nih.govacs.orgimidazo[1,2-a]pyrazin-1-amine | Antagonist | 0.08 | - |

| Compound 27 nih.gov | Benzo nih.govacs.orgimidazo[1,2-a]pyrazin-1-amine | Antagonist | - | 31 |

The Cannabinoid Receptor 1 (CB1) is a G-protein coupled receptor primarily expressed in the central nervous system. nih.gov Antagonists of the CB1 receptor have been explored for various therapeutic applications. nih.gov The development of CB1 receptor antagonists has been a significant area of research, with the first inverse agonist, rimonabant, being described in 1994. wikipedia.org Rimonabant itself is a pyrazole (B372694) derivative, highlighting the utility of this heterocyclic core in targeting cannabinoid receptors. jbclinpharm.orgresearchgate.net While pyrazole derivatives have been extensively studied as CB1 antagonists, direct studies evaluating this compound for CB1 antagonism are not prominently featured in the reviewed literature. However, the known propensity of pyrazole-based structures to interact with CB1 receptors suggests a potential, though currently unexplored, avenue for investigation. mdpi.com

Heat Shock Protein 90 (HSP90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins involved in cell growth and survival. nih.gov Its overexpression in tumor cells makes it an attractive target for cancer therapy. nih.gov Various heterocyclic compounds, including those containing pyrazole and isoxazole (B147169) motifs, have been identified as potent HSP90 inhibitors. nih.gov These inhibitors typically act by binding to the N-terminal ATP-binding site of HSP90. nih.gov While the broader class of heterocyclic compounds has shown promise, specific research detailing the inhibitory activity of this compound against HSP90 is not extensively documented in the available literature.

Other Investigated Biological Activities

Compounds containing furan and pyrazole rings are known to possess anti-inflammatory properties. dovepress.comnih.govmdpi.com Furan derivatives can exert anti-inflammatory effects through various mechanisms, including the suppression of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production, as well as by scavenging free radicals. dovepress.com The anti-inflammatory properties of furan fatty acids are closely associated with their antioxidant capabilities, which involve the furan ring acting as an electron donor to peroxyl radicals. dovepress.com Similarly, pyrazole derivatives are known to inhibit key inflammatory mediators. nih.govmdpi.com For instance, certain pyrazoline compounds have shown potent inhibition of lipoxygenase and the carrageenin-induced paw edema in animal models. nih.gov

The anticancer potential of compounds structurally related to this compound has been a significant area of investigation. orientjchem.orgnih.gov The furan ring is a component of molecules that can target cancer cells by inducing apoptosis or inhibiting critical enzymes. orientjchem.org

The antagonism of the A2A adenosine receptor, as discussed previously, is a key mechanism contributing to the anticancer effects of some derivatives. nih.govacs.org By blocking A2AAR on immune cells, these antagonists can restore and stimulate antitumor immunity. acs.org For example, compound 12o·2HCl demonstrated promising antitumor activity both in vitro and in vivo. acs.org Another dual-acting compound, 14c , which targets both A2AAR and histone deacetylases (HDACs), showed potent anti-tumor effects in a mouse xenograft model. nih.gov

Furthermore, novel chalcone (B49325) derivatives incorporating furan- and thiophene-pyrazole structures have been evaluated for their in vitro anticancer activities against various human cancer cell lines. d-nb.infonih.gov One such compound, 7g , exhibited significant cytotoxicity against A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma) cells, with IC50 values of 27.7 µg/ml and 26.6 µg/ml, respectively. d-nb.infonih.gov

Table 2: Anticancer Activity of Related Furan/Pyrazole Compounds

| Compound | Target Cancer Cell Line | Activity Metric | Value |

|---|---|---|---|

| 7g d-nb.infonih.gov | A549 (Lung Carcinoma) | IC50 | 27.7 µg/ml |

| 7g d-nb.infonih.gov | HepG2 (Hepatocellular Carcinoma) | IC50 | 26.6 µg/ml |

| 14c nih.gov | Mouse MC38 Xenograft Model | Tumor Inhibition | 44% (90 mg/kg, po) |

| 14c nih.gov | Mouse MC38 Xenograft Model | Tumor Inhibition | 85% (60 mg/kg, ip) |

Antioxidant Activity

While direct experimental studies on the antioxidant activity of this compound are not extensively available in the reviewed literature, the chemical structure, featuring a furan ring, a pyrazine ring, and an amino group, suggests a potential for free radical scavenging and antioxidant effects. The antioxidant capacity of heterocyclic compounds is often attributed to their ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS).

In vitro assays commonly used to evaluate the antioxidant potential of chemical compounds include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. In the DPPH assay, the ability of a compound to donate a hydrogen atom to the stable DPPH radical results in a color change from violet to yellow, which can be measured spectrophotometrically. Similarly, the ABTS assay measures the reduction of the pre-formed ABTS radical cation.

Although specific IC50 values for this compound are not reported, studies on related furan and pyrazine derivatives have demonstrated antioxidant activity. For instance, certain pyrazine derivatives have shown moderate to good radical scavenging activity in various assays. The presence of electron-donating groups on the pyrazine ring is generally associated with enhanced antioxidant potential.

In silico studies, such as Density Functional Theory (DFT) calculations, can provide insights into the antioxidant mechanism by determining parameters like bond dissociation enthalpy (BDE) of the N-H bond in the amino group. A lower BDE would indicate a greater ease of hydrogen atom donation to a free radical, suggesting a higher antioxidant capacity.

The furan moiety is also known to contribute to the antioxidant properties of various natural and synthetic compounds. The oxygen atom in the furan ring can influence the electron density distribution of the molecule, potentially enhancing its ability to stabilize free radicals.

Table 1: Illustrative Antioxidant Activity Data for Related Heterocyclic Compounds

| Compound/Derivative | DPPH Scavenging Activity (IC50, µM) | ABTS Scavenging Activity (IC50, µM) | Reference Compound |

| Pyrazine Derivative A | 45.8 | 32.5 | Ascorbic Acid (IC50: 15.2 µM) |

| Furan Derivative B | 62.3 | 55.1 | Trolox (IC50: 8.7 µM) |

| Aminopyrazine Derivative C | 38.9 | 29.8 | Ascorbic Acid (IC50: 15.2 µM) |

Note: The data in this table is hypothetical and for illustrative purposes only, based on general findings for the respective classes of compounds. It does not represent experimental data for this compound.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound can be rationalized by examining the contribution of its three key structural components: the pyrazine ring, the furan moiety, and the amine group. Structure-activity relationship (SAR) studies on analogous compounds provide valuable insights into how modifications of these components can modulate biological effects.

The pyrazine ring is a core scaffold in numerous biologically active molecules. The nature, position, and number of substituents on the pyrazine ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

In the context of antioxidant activity, the introduction of electron-donating groups (EDGs) such as alkyl or alkoxy groups onto the pyrazine ring would be expected to increase the electron density of the system. This, in turn, could enhance the ability of the molecule to donate an electron to a free radical, thereby increasing its antioxidant potential. Conversely, the presence of electron-withdrawing groups (EWGs) like nitro or cyano groups would likely decrease the antioxidant activity by reducing the electron-donating capacity.

For other biological activities, such as enzyme inhibition or receptor binding, the steric and electronic properties of the substituents are crucial. A bulky substituent on the pyrazine ring might hinder the binding of the molecule to a target protein, whereas a smaller group could be well-tolerated.

The furan ring is another important pharmacophore present in many bioactive compounds. Its planar structure and the presence of an oxygen atom allow it to participate in various non-covalent interactions with biological targets, including hydrogen bonding (as an acceptor) and π-π stacking.

In this compound, the furan moiety is directly attached to the pyrazine ring. Modifications to the furan ring, such as the introduction of substituents at the 5-position, could have a profound impact on biological activity. For example, adding a hydrophobic group might enhance binding to a hydrophobic pocket in a target protein.

The amino group at the 2-position of the pyrazine ring is a critical functional group that can significantly influence the compound's biological profile. As a hydrogen bond donor and acceptor, the primary amine can form crucial interactions with amino acid residues in a protein's active site.

Modification of this amine group, for instance, through acylation to form an amide, or alkylation to a secondary or tertiary amine, would alter its hydrogen bonding capabilities, basicity, and steric profile. Such changes can lead to dramatic shifts in biological activity and selectivity. For example, converting the amine to an amide might improve cell permeability or alter the metabolic stability of the compound.

The basicity of the amino group also plays a role in the compound's pharmacokinetic properties, such as its solubility and absorption. At physiological pH, the amino group can be protonated, which can affect its ability to cross cell membranes.

Table 2: Predicted Impact of Functional Group Modifications on the Biological Activity of this compound

| Modification | Predicted Effect on Antioxidant Activity | Predicted Effect on Target Binding | Rationale |

| Addition of an electron-donating group to the pyrazine ring | Increase | May increase or decrease depending on the target | Increased electron density on the pyrazine ring enhances radical scavenging. Steric and electronic effects will influence target interaction. |

| Addition of an electron-withdrawing group to the pyrazine ring | Decrease | May increase or decrease depending on the target | Reduced electron-donating capacity of the pyrazine ring. Altered electronic properties may affect binding affinity. |

| Substitution on the furan ring | May increase or decrease | Likely to change | Substituents can alter the electronic properties of the furan ring and introduce new interactions with the target. |

| Acylation of the amine group | Decrease | Likely to change | The N-H bond of the primary amine is important for hydrogen donation in antioxidant activity. The resulting amide will have different hydrogen bonding and steric properties. |

| Alkylation of the amine group | May decrease | Likely to change | Reduced number of N-H bonds for hydrogen donation. Increased steric bulk may hinder binding. |

Note: The predictions in this table are based on general principles of medicinal chemistry and SAR studies of related heterocyclic compounds.

Vi. Future Directions and Research Perspectives

Development of Novel Synthetic Routes

The efficient and versatile synthesis of 5-furan-2-yl-pyrazin-2-ylamine and its derivatives is fundamental for extensive biological evaluation. While classical methods for the synthesis of 2-aminopyrazines exist, future research will likely focus on developing more advanced and sustainable synthetic strategies. Innovations in synthetic methodologies are critical for creating diverse libraries of analogues to explore structure-activity relationships (SAR).

Future synthetic endeavors may include:

C-H Activation: Direct C-H functionalization of the furan (B31954) or pyrazine (B50134) ring would offer a more atom-economical approach to introduce various substituents, bypassing the need for pre-functionalized starting materials.

Photoredox Catalysis: The use of visible light-mediated reactions could enable novel bond formations under mild conditions, providing access to previously inaccessible chemical space.

Multicomponent Reactions: Developing one-pot multicomponent reactions would streamline the synthesis of complex derivatives, increasing efficiency and reducing waste.

Flow Chemistry: The application of continuous flow technologies could allow for safer, more scalable, and highly controlled production of this compound and its analogues.

These modern synthetic methods will be instrumental in generating a wide array of derivatives for biological screening and optimization.

Advanced Computational Modeling for Target Identification and Ligand Design

Computational approaches are becoming indispensable in modern drug discovery for identifying potential biological targets and designing novel ligands with improved potency and selectivity. For this compound, a combination of ligand-based and structure-based computational methods will be crucial in guiding its development.

Key computational strategies will likely involve:

Virtual Screening and Target Prediction: In silico screening of large biological target databases can help identify potential protein targets for the this compound scaffold. This can be achieved through pharmacophore modeling and molecular similarity searches based on known bioactive compounds containing furan and pyrazine motifs.

Molecular Docking: Once potential targets are identified, molecular docking studies can predict the binding mode and affinity of this compound within the active site of the target protein. This can provide insights into key interactions that can be optimized for improved potency.

Quantum Mechanics/Molecular Mechanics (QM/MM): These methods can provide a more accurate description of the electronic and steric interactions between the ligand and the protein, aiding in the rational design of more potent and selective inhibitors.

For instance, a computational screen of a kinase-directed virtual library led to the identification of a novel pyrazine-based pharmacophore for TrkA inhibitors. A similar approach could be applied to this compound to identify its potential kinase targets.

Investigation of New Biological Targets and Pathways

The furan and pyrazine moieties are present in a wide range of biologically active compounds, suggesting that this compound could interact with a variety of biological targets. Future research will focus on elucidating the specific biological targets and pathways modulated by this compound and its derivatives.

Promising areas for investigation include:

Protein Kinases: The 2-aminopyrazine (B29847) scaffold is a common feature in many kinase inhibitors. Screening this compound against a panel of kinases could reveal novel inhibitory activities. For example, various pyrazine-based kinase inhibitors have progressed into clinical trials for cancer and inflammatory disorders.

Microtubule Dynamics: Furan-containing compounds have been identified as potent microtubule inhibitors with anticancer activity. Investigating the effect of this compound on tubulin polymerization could uncover a novel mechanism of action.

Neurotrophic Factor Receptors: As mentioned, pyrazine-based inhibitors of TrkA have been developed for the treatment of pain and cancer. Given this precedent, exploring the activity of this compound on Trk family receptors could be a fruitful avenue of research.

The following table summarizes potential biological targets for furan- and pyrazine-containing compounds based on existing research:

| Compound Class | Potential Biological Target | Therapeutic Area |

| Pyrazine-based compounds | Protein Kinases (e.g., TrkA, BTK) | Cancer, Inflammation, Pain |

| Furan-containing compounds | Microtubules | Cancer |

| Furan-based compounds | Various enzymes and receptors | Antibacterial, Antiviral, Anti-inflammatory |

Exploration of Structure-Based Drug Design Principles

Once a promising biological target is identified and validated, structure-based drug design (SBDD) will be a key strategy for optimizing the this compound scaffold into a clinical candidate. SBDD relies on the three-dimensional structure of the target protein to guide the design of more potent and selective inhibitors.

The SBDD process for this compound derivatives would involve:

X-ray Crystallography and Cryo-EM: Obtaining high-resolution structures of the target protein in complex with this compound or its analogues will provide detailed insights into the binding interactions.

Fragment-Based Screening: Identifying small molecular fragments that bind to the target protein can provide starting points for growing or linking them to the core this compound scaffold.

Iterative Design and Synthesis: Based on the structural information, medicinal chemists can design and synthesize new derivatives with modifications aimed at optimizing interactions with the target, improving potency, selectivity, and pharmacokinetic properties.

For example, the structure-based design of furan-diketopiperazine derivatives as microtubule inhibitors demonstrated that replacing a tert-butyl group with a furan moiety could maintain potent cytotoxic activity. This highlights the potential for bioisosteric replacement of different moieties on the this compound scaffold to improve its drug-like properties.

Collaborative Research Initiatives in Chemical Biology

The successful development of a novel therapeutic agent from a promising scaffold like this compound will require a multidisciplinary and collaborative approach. Partnerships between academic research institutions and the pharmaceutical industry are increasingly recognized as crucial for accelerating drug discovery.

Future progress will be fostered by:

Public-Private Partnerships: Collaborative projects that bring together the innovative basic research of academia with the drug development expertise and resources of the pharmaceutical industry can bridge the translational gap.

Open Innovation Platforms: Sharing data and research tools through open innovation platforms can foster a more collaborative research environment and accelerate the discovery of new medicines based on novel heterocyclic scaffolds.

Interdisciplinary Consortia: The formation of consortia involving medicinal chemists, biologists, computational scientists, and clinicians can facilitate a more integrated and comprehensive approach to the development of this compound and its derivatives.

These collaborative efforts will be essential for navigating the complexities of drug discovery and development, from initial hit identification to clinical trials.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 5-Furan-2-yl-pyrazin-2-ylamine, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves multi-step pathways, such as coupling furan and pyrazine derivatives via nucleophilic substitution or cross-coupling reactions. Key steps include:

- Amine functionalization : Introducing the amine group at the pyrazine ring using NH₃ or NH₂-bearing reagents under controlled pH and temperature .

- Furan attachment : Employing palladium-catalyzed Suzuki-Miyaura coupling or Ullmann reactions to link the furan moiety .

- Optimization : Use Design of Experiments (DOE) to vary parameters like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd(PPh₃)₄ at 5–10 mol%) to maximize yield .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of substitution and furan-pyrazine connectivity. Aromatic protons in furan (δ 6.3–7.5 ppm) and pyrazine (δ 8.1–8.9 ppm) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 176.07) and fragmentation patterns .

- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients; monitor UV absorption at 254 nm (pyrazine π→π* transitions) .

Q. What preliminary biological assays are recommended to assess its bioactivity?

- Methodological Answer :

- Antimicrobial Screening : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values ≤50 µg/mL indicating potential .

- Enzyme Inhibition : Fluorescence-based assays for cytochrome P450 isoforms (e.g., CYP2D6, CYP3A4) to evaluate metabolic interactions .

Advanced Research Questions

Q. How can computational modeling be integrated into the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to predict electronic properties (HOMO-LUMO gaps) and reactivity sites for derivatization .

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., CYP450 enzymes), prioritizing substituents that improve binding affinity (ΔG < −8 kcal/mol) .

- QSAR Models : Train models using descriptors like logP, polar surface area, and topological indices to correlate structure with bioactivity .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values for enzyme inhibition) and apply statistical tests (ANOVA, t-tests) to identify outliers or confounding variables (e.g., assay pH, solvent DMSO%) .

- Dose-Response Validation : Replicate assays under standardized conditions (e.g., fixed cell lines, uniform compound purity >98%) to confirm potency trends .

- Mechanistic Profiling : Use CRISPR-edited cell lines or isoform-specific inhibitors to isolate target-specific effects (e.g., CYP2D6 vs. CYP3A4 contributions) .

Q. What strategies exist for elucidating the mechanism of action involving cytochrome P450 inhibition?

- Methodological Answer :

- Kinetic Studies : Measure time-dependent inhibition (TDI) using pre-incubation protocols with NADPH to distinguish reversible vs. irreversible binding .

- Metabolite Identification : LC-MS/MS to detect reactive intermediates (e.g., epoxide or quinone species) formed during CYP450-mediated oxidation .

- Structural Biology : Co-crystallize the compound with CYP2D6 (PDB ID: 3TDA) to resolve binding modes and guide mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。